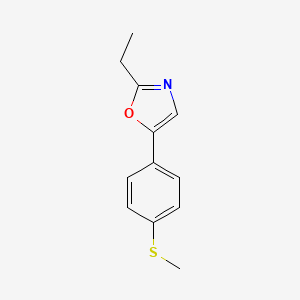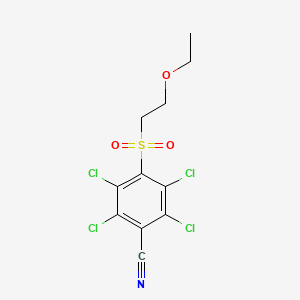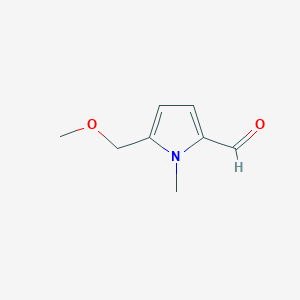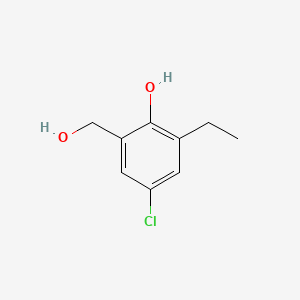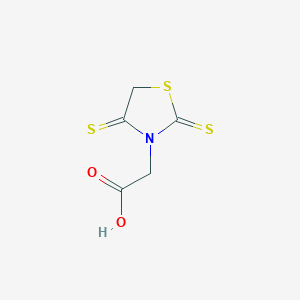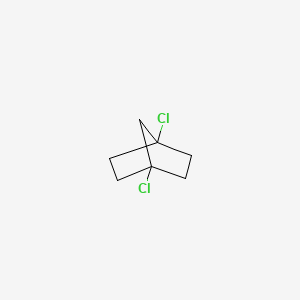
1,4-Dichloronorbornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloronorbornane is a bicyclic organic compound with the molecular formula C₇H₁₀Cl₂. It is a derivative of norbornane, where two chlorine atoms are substituted at the 1 and 4 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
1,4-Dichloronorbornane can be synthesized through several methods. One common synthetic route involves the chlorination of norbornane. The process typically uses phosphorus trichloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out in a solvent such as pentane, and the mixture is stirred and cooled to maintain the desired reaction conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Dichloronorbornane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using agents like potassium permanganate, leading to the formation of norbornane derivatives with hydroxyl or carbonyl groups.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloronorbornane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various norbornane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Dichloronorbornane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure of the compound also influences its reactivity and interaction with other molecules. Pathways involved in its mechanism of action include the formation of intermediates that can further react to produce desired products.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloronorbornane can be compared with other chlorinated norbornane derivatives, such as 2,2-Dichloronorbornane and 1-Chloronorbornane . These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct reactivity and applications. For example:
2,2-Dichloronorbornane: Has chlorine atoms at the 2 positions, leading to different reactivity patterns.
1-Chloronorbornane: Contains a single chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
These differences highlight the uniqueness of this compound and its specific applications in various fields.
Eigenschaften
CAS-Nummer |
2941-51-7 |
|---|---|
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
1,4-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
InChI-Schlüssel |
YBNBENMSAFGIQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)


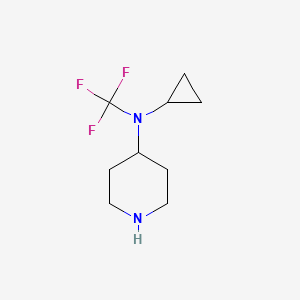

![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
